2,4,6-Trifluorotoluene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have become indispensable in modern chemical research and industry. numberanalytics.com The introduction of fluorine into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity, the strongest of any element, and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) are key to these transformative effects. wikipedia.orgnih.gov

These unique properties are leveraged across various scientific fields. researchgate.net In medicine, incorporating fluorine can enhance the metabolic stability of a drug, increase its lipophilicity for better membrane permeability, and improve its binding affinity to target proteins. nih.govacs.orgbeilstein-journals.org This has led to the development of numerous successful pharmaceuticals, including antibiotics, anticancer agents like 5-fluorouracil, and antidepressants such as fluoxetine. numberanalytics.comnumberanalytics.combeilstein-journals.org In agrochemicals, fluorinated compounds are crucial for creating potent herbicides, insecticides, and fungicides. researchgate.netbeilstein-journals.org Furthermore, in materials science, these compounds are used to produce advanced materials like fluoropolymers (e.g., Teflon) and components for organic light-emitting diodes (OLEDs), valued for their chemical resistance and thermal stability. numberanalytics.com The strategic placement of fluorine can block sites of metabolic oxidation, a tactic used to improve the pharmacokinetic profile of drugs. nih.gov

Historical Development of Trifluoromethylation Methodologies Relevant to Trifluorotoluene Derivatives

The introduction of the trifluoromethyl (-CF3) group is a particularly powerful strategy in modifying organic molecules, and the development of methods to achieve this transformation has a rich history. Early investigations into the biological effects of trifluoromethyl groups date back to 1927. wikipedia.org One of the first synthetic methods was developed by Frédéric Swarts in 1892, which utilized harsh reagents like antimony fluoride (B91410) to convert benzotrichlorides into benzotrifluorides. wikipedia.org By the 1930s, industrial processes had shifted to using hydrogen fluoride, a highly corrosive substance. wikipedia.org

A significant advancement came with the development of coupling reactions. The McLoughlin-Thrower reaction in 1968 was an early example using iodoaromatic compounds and copper. wikipedia.org The landscape of trifluoromethylation began to change dramatically with the introduction of more user-friendly and versatile reagents. Key developments include:

Sodium trifluoroacetate (B77799) : Introduced in 1981 by Matsui as a reagent for the trifluoromethylation of aromatic halides using a copper(I) iodide catalyst. wikipedia.org

Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) : First prepared in 1984, its use as a nucleophilic trifluoromethylating agent for carbonyls, phenols, and anilines was reported in 1989. wikipedia.org

Electrophilic Trifluoromethylating Reagents : The development of reagents capable of delivering a "CF3+" equivalent, such as diaryl(trifluoromethyl)sulfonium salts (1984) and S-(trifluoromethyl)dibenzothiophenium salts (1990), opened new synthetic pathways. wikipedia.org

Sodium trifluoromethanesulfinate (Langlois reagent) : Introduced in 1991, this reagent has gained widespread use due to its stability, low cost, and ability to participate in both radical and electrophilic pathways. thieme-connect.com

These evolving methodologies have made a wide array of trifluorotoluene derivatives, including isomers like 2,4,6-trifluorotoluene (B2794039), more accessible for research and development. wikipedia.orgthieme-connect.com

Scope and Research Trajectories for this compound

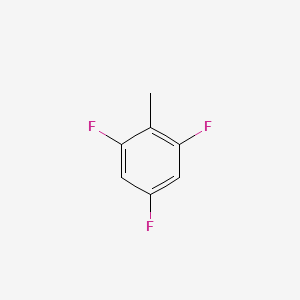

This compound (TFT) is a fluorinated aromatic compound with a unique symmetrical substitution pattern that imparts specific electronic and steric properties. Its molecular formula is C₇H₅F₃, and its structure consists of a toluene (B28343) backbone with three fluorine atoms at the 2, 4, and 6 positions. alfa-chemistry.com This arrangement makes it a valuable compound in several areas of scientific research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93343-11-4 chemicalbook.com |

| Molecular Formula | C₇H₅F₃ alfa-chemistry.com |

| Molecular Weight | 146.11 g/mol nih.gov |

| Density | 1.234 g/cm³ alfa-chemistry.com |

| Boiling Point | 105-110 °C alfa-chemistry.com |

| Flash Point | 12.6 °C alfa-chemistry.com |

| IUPAC Name | 1,3,5-trifluoro-2-methylbenzene nih.gov |

Research into this compound is exploring several promising directions:

Synthetic Building Block : TFT serves as a fundamental component, or building block, for creating more complex molecules in organic and medicinal chemistry. scbt.com Its synthesis can be achieved via methods like the Friedel-Crafts alkylation of 1,3,5-trifluorobenzene. Derivatives of trifluorotoluene are precursors to important products; for instance, 3-aminobenzotrifluoride is used to make the herbicide fluometuron. wikipedia.org

Solvent in Organic Synthesis : Like its isomer benzotrifluoride (B45747) (BTF), trifluorotoluene can be used as a specialty solvent. wikipedia.orgresearchgate.net It has been employed as a less hazardous solvent alternative in photochemical reactions, such as the photo Friedel–Crafts acylation of naphthoquinones, improving reaction times and yields compared to traditional solvents like benzene (B151609). rsc.org Its higher boiling point compared to dichloromethane (B109758) makes it advantageous for reactions requiring elevated temperatures. wikipedia.org

Materials Science : The incorporation of fluorinated moieties is a key strategy in designing advanced materials. rsc.org While direct research on TFT in polymer science is specific, the principles suggest its potential. Fluorination can enhance thermal stability and chemical resistance in polymers and influence the electronic properties of materials for applications like OLEDs. numberanalytics.com The unique electronic nature of the trifluorinated ring could be exploited in creating novel electron-accepting materials. researchgate.net

Analytical and Mechanistic Studies : Due to the symmetry of the molecule, all three fluorine atoms in this compound are in chemically equivalent environments. This results in a single, sharp resonance peak in ¹⁹F NMR spectroscopy, making it a useful internal reference standard for calibrating chemical shifts, similar to the role of TMS in ¹H NMR.

The continued exploration of this compound and its derivatives is expected to yield new synthetic methodologies and advanced materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCVONJWZPKKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000417 | |

| Record name | 1,3,5-Trifluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79348-71-3, 93343-11-4 | |

| Record name | 1,3,5-Trifluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trifluorotoluene and Its Analogues

Laboratory-Scale Synthesis Techniques

Transition Metal-Catalyzed Coupling Reactions of Aromatic Halides and Trifluoromethyl Sources

Transition metal-catalyzed cross-coupling reactions are a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, including the aryl–CF₃ linkage. acs.org This approach typically involves the reaction of an aromatic halide (Ar-X, where X = I, Br) with a trifluoromethyl source in the presence of a metal catalyst, most commonly based on palladium or copper. thieme-connect.comresearchgate.net

The general catalytic cycle for these reactions, particularly in palladium-catalyzed systems, involves three principal steps: oxidative addition, transmetalation, and reductive elimination. acs.org The cycle begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), forming a high-valent aryl-metal-halide intermediate. This is followed by transmetalation, where the trifluoromethyl group is transferred from a CF₃-containing reagent to the metal center. The final step is reductive elimination, where the aryl and trifluoromethyl groups couple to form the desired product, Ar-CF₃, and regenerate the catalytically active metal species. acs.org

Copper-mediated or -catalyzed reactions are also prevalent, often being more cost-effective than palladium-based systems. researchgate.net These reactions frequently require stoichiometric amounts of copper, although catalytic versions have been developed. researchgate.netwikipedia.org The choice of metal, ligand, solvent, and trifluoromethyl source is crucial for optimizing reaction efficiency, yield, and substrate scope. thieme-connect.comresearchgate.net While iodoarenes are generally more reactive and preferred substrates, methods have also been developed for the trifluoromethylation of more challenging aryl bromides. researchgate.netacs.org

Approaches to Trifluoromethylation Utilizing Specific Reagents

Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.orgthieme-connect.com Its utility stems from its ability to transfer a "CF₃⁻" equivalent to a substrate under activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF). wikipedia.orgnih.gov

In the context of synthesizing trifluorotoluenes, TMSCF₃ is coupled with aryl halides in reactions mediated by transition metals, primarily copper and palladium. thieme-connect.comthieme-connect.com For instance, copper(I) iodide can catalyze the trifluoromethylation of various electron-deficient aryl iodides using TMSCF₃ in the presence of a 1,10-phenanthroline (B135089) ligand. thieme-connect.com Silver salts have also been employed to achieve the C-H trifluoromethylation of arenes using TMSCF₃, proceeding through a proposed AgCF₃ intermediate. nih.gov

DFT computational studies on the copper-catalyzed trifluoromethylation of aryl halides with TMSCF₃ suggest that the oxidative addition of the aryl halide to the copper center is the rate-limiting step. acs.org This explains why electron-poor substrates and more reactive aryl iodides facilitate faster reactions. acs.org

Table 1: Examples of Trifluoromethyltrimethylsilane (TMSCF₃)-Mediated Trifluoromethylation

| Aryl Substrate | Catalyst/Mediator | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | CuI (cat.), 1,10-phenanthroline | DMF | Not specified | Trifluorotoluene | Not specified | thieme-connect.com |

| Benzyl bromide | CuI | Morpholinium ionic liquid | 80 °C, 8 h | (Trifluoromethyl)benzene | Comparable to organic solvents | rsc.org |

| Benzene (B151609) | AgOTf, KF | DCE | 85 °C, 24 h | Trifluorotoluene | 87% | nih.gov |

A well-established method for introducing a trifluoromethyl group onto an aromatic ring involves the decarboxylative trifluoromethylation of aryl halides using sodium trifluoroacetate (B77799) (CF₃COONa) in the presence of copper(I) iodide (CuI). wikipedia.orgoup.com This reaction, first reported in 1981, proceeds smoothly in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), affording good to high yields of the trifluoromethylated arene. wikipedia.orgoup.com

The mechanism is believed to involve the in-situ formation of a trifluoromethylcopper (B1248711) ([CF₃Cu]) species via the decarboxylation of a copper trifluoroacetate intermediate. rsc.orgd-nb.info This highly reactive species then couples with the aryl halide to yield the final product. The reaction is typically conducted at elevated temperatures (150–200 °C) to facilitate decarboxylation. d-nb.info This method is effective for a range of benzenoid and heterocyclic aromatic halides. rsc.org

Table 2: Trifluoromethylation using Sodium Trifluoroacetate and CuI

| Aryl Halide | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | NMP | 160 | 81 | oup.com |

| 1-Iodo-4-nitrobenzene | NMP | 160 | 98 | oup.com |

| 1-Bromo-4-nitrobenzene | NMP | 160 | 85 | oup.com |

| 2-Iodothiophene | NMP | 160 | 72 | oup.com |

Fluoroform (CF₃H), an industrial byproduct, represents an economical and atom-efficient source for the trifluoromethyl group. beilstein-journals.orgbeilstein-journals.org However, its chemical inertness presents a significant challenge for its use as a trifluoromethylating agent. researchgate.netd-nb.info Strategies to overcome this involve the deprotonation of fluoroform with a strong base to generate a trifluoromethyl anion (CF₃⁻) equivalent. wikipedia.orgresearchgate.net

The generated CF₃⁻ anion is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion. beilstein-journals.orgresearchgate.net To mitigate this, reactions are often performed in solvents like DMF, which can trap the anion as a more stable hemiaminaloate adduct. beilstein-journals.orgresearchgate.net Another successful approach involves the in-situ generation of a more stable trifluoromethylcopper (CuCF₃) reagent from fluoroform, which can then be used in coupling reactions. rsc.org For example, a domino cyclization/trifluoromethylation of 2-alkynylanilines to form 3-(trifluoromethyl)indoles has been achieved using a fluoroform-derived CuCF₃ reagent. rsc.org

Table 3: Fluoroform-Based Trifluoromethylation Approaches

| Substrate | Reagent System | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | CF₃H / Strong Base (e.g., t-BuOK) | DMF | Formation of a stabilized CF₃⁻ adduct | researchgate.net |

| Methyl Esters | CF₃H / KHMDS | Triglyme | Effective for non-enolizable esters | beilstein-journals.org |

| 2-Alkynylanilines | Fluoroform-derived CuCF₃ | Not specified | Domino cyclization/trifluoromethylation | rsc.org |

Trifluoroiodomethane (CF₃I) is a reagent used for the direct trifluoromethylation of aromatic compounds. wikipedia.org A classic example is the McLoughlin-Thrower reaction, where an iodoarene reacts with CF₃I and copper powder at high temperatures (e.g., 150 °C in DMF) to produce the corresponding trifluorotoluene. wikipedia.orgwikipedia.org The reaction proceeds through a perfluoromethyl-metal complex intermediate. wikipedia.org

In addition to copper-mediated reactions, CF₃I can also be used to generate the trifluoromethyl radical (CF₃•) for radical trifluoromethylation processes, often using an initiator like triethylborane. wikipedia.org While effective, concerns over the ozone-depleting potential of reagents like bromotrifluoromethane (B1217167) led to increased interest in alternatives such as CF₃I. wikipedia.org This method provides a direct route for synthesizing trifluorotoluenes from readily available aryl iodides. wikipedia.org

Table 4: Trifluoromethylation with Trifluoroiodomethane

| Aryl Substrate | Reagent/Catalyst | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Iodobenzene (PhI) | CF₃I / Copper powder | DMF | 150 °C | Trifluorotoluene | wikipedia.org |

| Aromatic Halide (PhX) | CF₃I / Copper catalyst | Not specified | Laboratory scale | Trifluorotoluene (PhCF₃) | wikipedia.org |

| Aniline (B41778) | CF₃I / Zn / SO₂ | Not specified | Reductive perfluoroalkylation | 2-(Trifluoromethyl)aniline | researchgate.net |

Sodium Trifluoromethanesulfinate Applications

Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a versatile and widely used compound for introducing the trifluoromethyl (CF₃) group into organic substrates. nih.govwikipedia.org This stable, easy-to-handle solid serves as a convenient source of trifluoromethyl radicals under oxidative conditions. nih.govwikipedia.org The trifluoromethylation of aromatic compounds using CF₃SO₂Na was first reported in 1991, and its application has since expanded significantly. nih.gov

The process typically involves the reaction of CF₃SO₂Na with an oxidant, such as tert-butyl hydroperoxide (TBHP) or sodium persulfate, to generate the trifluoromethyl radical (•CF₃). nih.govwikipedia.org This radical can then add to electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction is often lauded for its operational simplicity and the affordability of the reagent. nih.gov

Recent advancements have demonstrated the utility of this reagent in various transformations. For instance, photoredox catalysis using iridium complexes can facilitate the trifluoromethylation of a diverse set of highly functionalized arenes and heteroarenes with CF₃SO₂Na, often achieving moderate to good yields within short residence times in continuous-flow systems. thieme-connect.com Furthermore, copper-catalyzed systems have been developed for the trifluoromethylation of aryl and heteroaryl boronic acids using CF₃SO₂Na and TBHP. researchgate.net

The versatility of sodium trifluoromethanesulfinate extends beyond simple trifluoromethylation. Under specific conditions, it can be used for trifluoromethylsulfenylation or trifluoromethylsulfinylation, where the sulfur atom is retained in the final product. nih.govresearchgate.net

Electrophilic Trifluoromethylation via Sulfonium (B1226848) Salts

Electrophilic trifluoromethylation reagents provide a complementary approach to radical methods, enabling the introduction of a "CF₃⁺" equivalent. Among the most prominent of these are the S-(trifluoromethyl)diarylsulfonium salts, first developed by Yagupolskii and coworkers in 1984. wikipedia.orgbeilstein-journals.org These reagents, along with hypervalent iodine-CF₃ compounds (Togni reagents), are powerful tools for the trifluoromethylation of a wide range of nucleophiles. nih.govbeilstein-journals.org

The initial diaryl(trifluoromethyl)sulfonium salt was shown to trifluoromethylate thiophenolates effectively. beilstein-journals.org Since then, a variety of more stable and reactive sulfonium salts have been developed and commercialized, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents). beilstein-journals.org These reagents have proven effective for the trifluoromethylation of diverse substrates, including β-ketoesters, dicyanoalkylidenes, and both carbon- and sulfur-centered nucleophiles. wikipedia.orgbeilstein-journals.org

Copper-mediated or catalyzed reactions often enhance the efficacy of sulfonium salts. For example, iodo-substituted aromatics and heteroaromatics can be converted to their trifluoromethylated counterparts in high yields using S-(trifluoromethyl)diphenylsulfonium salts in the presence of copper powder. beilstein-journals.org More recently, a novel electrophilic trifluoromethylating reagent, a trifluoromethyl-substituted sulfonium ylide, was developed via a Rh-catalyzed carbenoid addition to a trifluoromethyl thioether. acs.org This ylide demonstrated efficacy in the trifluoromethylation of β-ketoesters and aryl iodides. acs.org The development of these shelf-stable, reactive sulfonium salts has been crucial for advancing applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org

Deoxytrifluoromethylthiolation and Deoxytrifluoromethylselenylation of Alcohols

The direct conversion of alcohols to trifluoromethylthioethers (R-SCF₃) and trifluoromethylselenoethers (R-SeCF₃) is a valuable transformation, as these functional groups can significantly enhance the lipophilicity and metabolic stability of molecules in drug discovery. researchgate.netgoogle.com Recently, novel methods have been developed for the deoxygenative trifluoromethylthiolation and selenylation of alcohols using benzothiazolium salts. researchgate.netnih.gov

New bench-stable reagents, BT-SCF₃ and BT-SeCF₃, have been introduced for the direct synthesis of aliphatic compounds bearing SCF₃ and SeCF₃ groups from alcohols. researchgate.netnih.gov The metal-free deoxytrifluoromethylthiolation with BT-SCF₃ proceeds under mild conditions. researchgate.net The proposed mechanism involves the initial nucleophilic attack of the alcohol at the C2-position of the benzothiazolium salt, forming a key electrophilic 2-alkoxybenzothiazolium intermediate. rsc.org This is followed by a nucleophilic substitution reaction with the in situ generated –SCF₃ anion to yield the desired thioether. rsc.org

Similarly, the deoxytrifluoromethylselenylation of alcohols using BT-SeCF₃ represents one of the first reported examples of this specific transformation. nih.govrsc.org These methods tolerate a wide array of substrates, including those found in drug-like molecules, and offer a direct route from readily available alcohols. researchgate.netresearchgate.net

| Reagent | Transformation | Substrate | Conditions | Key Features |

| BT-SCF₃ | Deoxytrifluoromethylthiolation | Aliphatic Alcohols | NEt(iPr)₂, MeCN, 0 °C to RT researchgate.net | Metal-free, mild conditions, bench-stable reagent nih.govresearchgate.net |

| BT-SeCF₃ | Deoxytrifluoromethylselenylation | Aliphatic Alcohols | NEt(iPr)₂, MeCN, 0 °C to RT researchgate.net | First reported examples of this transformation nih.govrsc.org |

O-Trifluoromethylation of Ketones

While the trifluoromethylation of ketones has traditionally focused on C-CF₃ bond formation to produce α-CF₃ alcohols, the O-trifluoromethylation of ketones to form alkenyl trifluoromethyl ethers has remained a significant challenge. rsc.orgnih.gov A recently developed method utilizes chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI) to achieve this unprecedented transformation. rsc.orgrsc.org

This strategy provides facile access to synthetically valuable alkenyl trifluoromethyl ethers from simple aromatic, aliphatic, and cyclic ketones. rsc.org The success of the reaction is attributed to the dual functionality of the CPTFI reagent. rsc.org First, its strong Lewis acidity activates the carbonyl group, enabling attack by a weak nucleophile like a chloride anion. nih.govrsc.org Second, its bifunctionality allows for the simultaneous introduction of both a CF₃ group and a chlorine atom to the carbonyl, leading to an intermediate that can then eliminate HCl to furnish the final alkenyl trifluoromethyl ether product. rsc.orgrsc.org This method opens a new pathway to previously elusive CF₃O-substituted alkenes, which are valuable building blocks for innovative materials and bioactive molecules. rsc.org

| Reactant | Reagent | Product Type | Key Advantage |

| Ketones (aromatic, aliphatic, cyclic) | CPTFI | Alkenyl trifluoromethyl ethers | Unlocks selective O-trifluoromethylation of ketones nih.govrsc.org |

Industrial Production Routes for Trifluorotoluene Derivatives

The large-scale synthesis of trifluorotoluene and its derivatives is essential for their widespread use as solvents and as intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

Hydrogen Fluoride Reaction with Benzotrichloride (B165768) in Pressurized Systems

The primary industrial method for producing (trifluoromethyl)benzene (benzotrifluoride) involves the reaction of benzotrichloride with anhydrous hydrogen fluoride (HF) in a pressurized reactor. wikipedia.orggoogle.com This halogen exchange reaction (Halex reaction) substitutes the three chlorine atoms of the trichloromethyl group with fluorine atoms, releasing hydrogen chloride (HCl) as a byproduct. wikipedia.org

PhCCl₃ + 3 HF → PhCF₃ + 3 HCl wikipedia.org

This process is a cornerstone for manufacturing various substituted trifluorotoluene derivatives. The starting benzotrichlorides can be produced by the free-radical chlorination of the corresponding toluenes. The subsequent reaction with HF is typically performed under pressure to maintain the hydrogen fluoride in the liquid phase and to drive the reaction to completion. wikipedia.orggoogle.com This robust method allows for the production of trifluorotoluene on a large scale. researchgate.net

Optimized Processes for Trifluorotoluene Derivatives, e.g., 2,6-Dichloro-trifluorotoluene

The synthesis of specific trifluorotoluene derivatives, such as those required for complex agrochemicals like Fipronil, often requires optimized, multi-step industrial processes. google.comgoogle.com An example is the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate. google.com

One patented industrial route starts with p-chlorobenzotrifluoride. google.com This process involves two main steps:

Halogenation: p-Chlorobenzotrifluoride undergoes chlorination to introduce chlorine atoms onto the aromatic ring, yielding 3,4,5-trichlorobenzotrifluoride. This step is often performed without a solvent at elevated temperatures (50-150 °C) using a composite catalyst. google.comgoogle.com

Ammoniation: The resulting trichlorinated intermediate is then subjected to high-pressure ammoniation. The reaction with aqueous ammonia (B1221849) at high temperatures (150-178 °C) and pressures (1.0-13.5 MPa) selectively replaces the chlorine atom at the 4-position with an amino group to form the final product. google.comgoogle.com

This method is designed to be environmentally friendlier by avoiding solvents in the halogenation step and incorporating systems for ammonia recovery. google.com Another example involves reacting dichlorotrichloromethyltoluenes with hydrogen fluoride to produce dichlorotrifluoromethyltoluenes, which are also valuable intermediates. google.com These optimized routes highlight the industrial focus on process efficiency, yield, and sustainability. google.com

Green Chemistry Approaches in 2,4,6-Trifluorotoluene (B2794039) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves a shift from traditional methods that often rely on harsh reagents and volatile organic solvents towards more sustainable alternatives.

Development of Environmentally Benign Synthetic Protocols

The development of greener synthetic routes for this compound focuses on improving atom economy, reducing waste, and utilizing catalytic processes. Traditional syntheses often involve multi-step procedures with significant by-product formation. Modern approaches seek to streamline these processes.

One area of development is the use of catalyst systems that are both highly efficient and easily recoverable. For instance, while not specific to the 2,4,6-isomer, a patented method for synthesizing fluorotoluene derivatives utilizes waste 2,4,6-trinitrotoluene (B92697) (TNT) as a starting material. google.com This approach represents a significant green advantage by valorizing a waste product. The process involves catalytic fluorination to replace nitro groups with fluorine atoms, potentially offering a pathway to trifluorinated toluene (B28343) derivatives. google.com Such strategies, which convert hazardous waste into valuable chemicals, are a cornerstone of green chemistry.

Photocatalysis using heterogeneous catalysts like titanium dioxide (TiO2) also presents a promising, sustainable method for C-F bond formation. acs.org These reactions can often be carried out in benign solvents like water under ambient temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents. acs.org While specific application to this compound is a subject for further research, the underlying technology offers a template for an environmentally friendly protocol.

Key features of emerging benign protocols include:

Catalyst Reusability: Employing heterogeneous or polymer-supported catalysts that can be easily separated from the reaction mixture and reused multiple times. matanginicollege.ac.inmdpi.com

Energy Efficiency: Utilizing methods like photocatalysis or microwave irradiation to reduce reaction times and energy input compared to conventional heating. rsc.org

Renewable Feedstocks: Exploring pathways that begin from renewable biomass sources rather than petroleum-derived precursors, a long-term goal for many industrial chemical syntheses. matanginicollege.ac.in

The table below outlines a conceptual comparison between traditional and potential green synthetic protocols.

| Feature | Traditional Synthesis (e.g., Halex Reaction) | Potential Green Synthetic Protocol |

| Starting Material | Chlorinated/Nitrated Toluene | Waste TNT, Biomass-derived precursor |

| Reagents | Stoichiometric amounts of KF, harsh acids/bases | Catalytic amounts of reusable catalysts (e.g., supported Pd, Photocatalysts) |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Supercritical CO2, Ionic Liquids, Water, or solvent-free |

| Energy Input | High temperatures for extended periods | Ambient temperature (photocatalysis), Microwave heating |

| By-products | Significant inorganic salt waste, hazardous residues | Minimal by-products (e.g., water), recyclable catalyst |

Utilization of Less Hazardous Solvent Systems

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. tandfonline.com The search for safer alternatives to conventional volatile organic compounds (VOCs) like N,N-dimethylformamide (DMF), toluene, or chlorinated solvents is a major focus. tandfonline.comresearchgate.net

The isomer of this compound, α,α,α-trifluorotoluene (also known as benzotrifluoride (B45747) or BTF), is itself considered a greener solvent alternative to dichloromethane (B109758) and benzene for many organic reactions. researchgate.netwikipedia.orgacs.org Its properties, such as a higher boiling point than dichloromethane and relative inertness, make it an attractive medium for various chemical transformations. wikipedia.org This suggests that fluorinated toluenes as a class can play a dual role in green chemistry, both as products and as less hazardous reaction media.

For the synthesis of this compound, several classes of green solvents are being explored:

Ionic Liquids (ILs): These are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.govorientjchem.org They can act as both the solvent and catalyst in certain reactions, and their immiscibility with many organic solvents can simplify product separation and catalyst recycling. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. orientjchem.orgdigitallibrary.co.in By tuning pressure and temperature, its solvating properties can be adjusted, and it can be easily removed from the product by simple depressurization, leaving no residue.

Water: As the ultimate green solvent, water is cheap, non-toxic, and non-flammable. liv.ac.uk While organic compounds often have low solubility in water, the use of phase-transfer catalysts or water-soluble ligands can facilitate reactions in aqueous media. liv.ac.uk

The following table compares the properties of conventional solvents with greener alternatives potentially applicable to this compound synthesis.

| Solvent | Class | Key Green Chemistry Considerations |

| Toluene | Conventional (VOC) | Flammable, toxic, derived from petroleum |

| DMF | Conventional (Polar Aprotic) | High boiling point, reprotoxic, difficult to recycle |

| Dichloromethane | Conventional (Chlorinated) | Volatile, suspected carcinogen, environmentally persistent |

| α,α,α-Trifluorotoluene (BTF) | Greener Alternative | Less toxic than chlorinated solvents, higher boiling point than DCM, but synthesis has environmental costs. researchgate.netresearchgate.net |

| Ionic Liquids (e.g., [bmim][PF6]) | Greener Alternative | Non-volatile, recyclable, but can be expensive and require careful consideration of toxicity and biodegradability. nih.govdigitallibrary.co.in |

| Supercritical CO2 | Greener Alternative | Non-toxic, easily removed, but requires high-pressure equipment. digitallibrary.co.in |

The adoption of these less hazardous solvent systems is a crucial step toward making the synthesis of this compound and its analogues more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of specific nuclei. For fluorinated compounds such as 2,4,6-trifluorotoluene (B2794039), ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Analysis of this compound and Derivatives

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl group give rise to distinct signals. The aromatic protons are influenced by the neighboring fluorine atoms, leading to complex splitting patterns due to proton-fluorine (H-F) coupling. The methyl protons typically appear as a singlet, though long-range coupling to the ring fluorines can sometimes be observed.

Derivatives of trifluorotoluene exhibit more complex ¹H NMR spectra. For instance, in 1-(2-(trifluoromethyl)phenyl)ethanone, the aromatic protons appear as a multiplet between 7.45 and 7.69 ppm, while the methyl protons of the acetyl group are observed as a singlet at 2.56 ppm. rsc.org Similarly, the ¹H NMR spectrum of 1-(4-(trifluoromethyl)phenyl)ethanone shows two doublets for the aromatic protons at 8.03 and 7.70 ppm, with the methyl singlet at 2.62 ppm. rsc.org These chemical shifts and coupling patterns are crucial for determining the substitution pattern on the aromatic ring.

¹³C NMR and ¹⁹F NMR for Fluorinated Compounds

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In fluorinated compounds, the carbon signals are split by the attached fluorine atoms, a phenomenon known as carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. For example, in the ¹³C NMR spectrum of 1-(4-(trifluoromethyl)phenyl)ethanone, the trifluoromethyl carbon appears as a quartet around 123.7 ppm with a large coupling constant (J = 272 Hz) due to the one-bond C-F coupling. rsc.org The aromatic carbons also show smaller couplings to the trifluoromethyl group.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. This compound is sometimes used as a reference standard in ¹⁹F NMR. In its own spectrum, due to the molecular symmetry, the three fluorine atoms are chemically equivalent and thus show a single sharp resonance. Trifluorotoluene (benzotrifluoride) itself appears as a singlet at approximately -63.2 ppm to -63.72 ppm relative to CFCl₃. azom.comcolorado.eduwikipedia.org

In derivatives, the ¹⁹F chemical shifts can vary significantly. For example, the ¹⁹F NMR spectrum of 1-(2-(trifluoromethyl)phenyl)ethanone shows a singlet at -58.25 ppm, while the 4-substituted isomer resonates at -63.61 ppm. rsc.org This difference highlights the sensitivity of ¹⁹F NMR to the position of substituents on the benzene (B151609) ring.

Table 1: NMR Spectroscopic Data for this compound and Related Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent |

|---|---|---|---|---|

| This compound | Aromatic H: complex multiplet Methyl H: singlet | Data not available in search results | ~ -63.7 (relative to CFCl₃) | CDCl₃ |

| 1-(2-(Trifluoromethyl)phenyl)ethanone | 7.45-7.69 (m, 4H), 2.56 (s, 3H) | 201.9, 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz), 30.6 | -58.25 (s, 3F) | CDCl₃ |

| 1-(4-(Trifluoromethyl)phenyl)ethanone | 8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H) | Data not available in search results | -63.61 (s, 3F) | CDCl₃ |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a radical cation known as the molecular ion (M⁺•). libretexts.orglibretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The EI-MS of a related compound, 4-chlorobenzotrifluoride, shows a strong molecular ion peak at m/z 180. chemicalbook.com The fragmentation pattern includes significant peaks corresponding to the loss of chlorine and fluorine atoms, which helps in identifying the compound. For instance, a peak at m/z 145 corresponds to the loss of a chlorine atom from the molecular ion. chemicalbook.com The fragmentation of aromatic ketones like acetophenone (B1666503) often involves the loss of the methyl group (M-15) to give a prominent peak at m/z 105, followed by the loss of a carbonyl group to yield a phenyl cation at m/z 77. miamioh.edu

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) in Related Compound Analysis

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) is a "soft" ionization technique that is well-suited for the analysis of less volatile and thermally labile compounds. nih.gov In APCI, the sample is introduced into the ion source in a liquid stream, typically from a liquid chromatograph. The solvent acts as a chemical ionization reagent gas to ionize the analyte molecules, usually through proton transfer, resulting in protonated molecules [M+H]⁺. asms.org This method often produces less fragmentation than EI-MS, making it useful for determining the molecular weight of the analyte. nih.gov

LC-APCI-MS has been successfully used for the analysis of various compounds, including aldehydes and ketones after derivatization. ddtjournal.com The technique offers improved sensitivity for certain analytes compared to other ionization methods. For example, a significant improvement in the limit of quantitation was observed for fatty acids when analyzed as their oxazoline (B21484) derivatives using LC-APCI-MS. mdpi.com This demonstrates the utility of LC-APCI-MS in the sensitive detection and quantification of compounds in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

The IR spectrum of benzotrifluoride (B45747) (α,α,α-trifluorotoluene) has been studied, revealing characteristic absorption bands. optica.org A study on 2,4-dichloro-α,α,α-trifluorotoluene provides insight into the vibrational modes of a substituted trifluorotoluene. elixirpublishers.com The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1300-1100 cm⁻¹. elixirpublishers.com Specifically, symmetric and antisymmetric CF₃ stretching vibrations are expected in the ranges of 1290-1235 cm⁻¹ and 1226-1200 cm⁻¹, respectively. elixirpublishers.com C-F deformation modes are found at lower frequencies, typically between 700 and 500 cm⁻¹. elixirpublishers.com

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1400 cm⁻¹ region. elixirpublishers.com The exact positions of these bands can be influenced by the substitution pattern on the benzene ring.

Raman spectroscopy provides complementary information. For 2,4-dichloro-α,α,α-trifluorotoluene, the FT-Raman spectrum shows bands corresponding to symmetric and antisymmetric CF₃ stretching at 1273 cm⁻¹ and 1230 cm⁻¹, respectively. elixirpublishers.com The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. elixirpublishers.com

Table 2: Characteristic Vibrational Frequencies for Trifluorotoluene Derivatives

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Example (2,4-dichloro-α,α,α-trifluorotoluene) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Observed in this region |

| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 | Observed in this region |

| CF₃ Symmetric Stretch | 1290 - 1235 | 1290 - 1235 | 1273 (Raman) |

| CF₃ Antisymmetric Stretch | 1226 - 1200 | 1226 - 1200 | 1230 (Raman) |

| C-F Deformation | 700 - 500 | 700 - 500 | 667, 603, 528 (Raman) |

Microwave Rotational Spectroscopy for Molecular Structure and Dynamics

Microwave rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, molecules transition from one rotational state to another, producing a spectrum with sharp absorption lines. The frequencies of these lines are directly related to the molecule's moments of inertia, from which a precise molecular structure can be derived.

Torsional Motion Analysis and Potential Energy Surfaces

The analysis of the torsional motion of the methyl group involves modeling the potential energy surface that governs its rotation. This surface describes the change in energy as the methyl group rotates about the bond connecting it to the aromatic ring. The potential energy is typically expressed as a Fourier series, with the V3 term representing the three-fold barrier being the most significant for a methyl group.

The potential energy surface for the internal rotation of the methyl group can be mathematically described by the following equation:

V(α) = (V3/2) * (1 - cos(3α)) + (V6/2) * (1 - cos(6α)) + ...

Where:

By fitting the observed splittings in the microwave spectrum to a theoretical model, the potential barrier parameters, such as V3, can be determined with high precision. aip.org These experimental values can then be compared with theoretical values obtained from quantum chemical calculations, which can also be used to generate the entire potential energy surface. aip.orgelixirpublishers.com This comparison provides a rigorous test of the theoretical methods and a deeper understanding of the electronic and steric factors at play. For example, in related molecules, the B3LYP-D3BJ/6-311++G(d,p) level of theory has been shown to provide accurate predictions for rotational constants, aiding in the assignment of microwave spectra. researchgate.net

Theoretical and Computational Studies of 2,4,6 Trifluorotoluene

Density Functional Theory (DFT) Investigations

DFT has become a powerful tool for investigating the properties of fluorinated organic molecules. For 2,4,6-Trifluorotoluene (B2794039), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting its characteristics. elixirpublishers.com This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules. researchgate.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, theoretical calculations predict a structure with Cs symmetry. The methyl group and the fluorine atoms attached to the benzene (B151609) ring influence the bond lengths and angles of the aromatic system.

Below is a table of representative geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-H (methyl) | 1.09 | H-C-H (methyl) | 108.5 |

| C-C (methyl-ring) | 1.51 | C-C-C (ring) | 118-122 |

| C-C (ring) | 1.39 | C-C-F | 119-121 |

| C-F | 1.35 | C-C-H (ring) | 119-121 |

Note: These values are illustrative and based on typical results from DFT calculations for similar aromatic compounds.

Calculation of Spectroscopic Parameters and Vibrational Spectra

Theoretical calculations are crucial for interpreting and assigning experimental vibrational spectra, such as those from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. iarjset.com For this compound, DFT methods can predict the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov A study on the closely related 2,4,6-trifluoroaniline (B1293507) demonstrates that DFT calculations can produce vibrational spectra that are in good agreement with experimental results. nih.gov

The vibrational modes for this compound can be categorized into several groups: C-H stretching (from the methyl group and aromatic ring), C-C stretching of the ring, C-F stretching, and various bending and deformation modes. The CF₃ stretching vibrations in related molecules are typically observed in the 1200-1300 cm⁻¹ region. elixirpublishers.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving coherence with experimental data. elixirpublishers.com

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2900 |

| C-C Stretch (Ring) | 1600 - 1400 |

| C-F Stretch | 1300 - 1100 |

| C-H in-plane bend | 1300 - 1000 |

| C-F in-plane bend | 800 - 600 |

| C-H out-of-plane bend | 900 - 700 |

Note: These are typical frequency ranges predicted by DFT calculations for fluorinated aromatic compounds.

Evaluation of Electronic Properties and π-Conjugated Systems

The electronic properties of this compound, such as the distribution of electrons and orbital energies, are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ijnnonline.net A smaller gap generally suggests higher reactivity. uni-muenchen.de For aromatic systems, the HOMO is often associated with the π-system of the benzene ring, while the LUMO can be influenced by electronegative substituents.

Natural Bond Orbital (NBO) analysis provides further detail on electron delocalization and charge transfer interactions within the molecule. uni-muenchen.descirp.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. In this compound, significant interactions would be expected between the π-orbitals of the benzene ring and the orbitals associated with the fluorine and methyl substituents.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface. uni-muenchen.delibretexts.org These maps use a color scale to show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the fluorine atoms due to their high electronegativity and a more complex potential around the π-system of the ring.

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.5 eV |

| Dipole Moment | ~ 1.5 - 2.0 D |

Note: Values are illustrative, based on DFT calculations for similar fluorinated aromatics.

Quantum Chemical Calculations of Molecular Interactions and Reactivity

Beyond static properties, computational chemistry can predict the dynamic behavior and reactivity of molecules.

Assessment of Hindering Barriers for Internal Rotations

The rotation of the methyl group in toluene (B28343) and its derivatives is a classic example of a large amplitude motion that is subject to a hindering potential barrier. nih.gov The height and shape of this barrier are sensitive to the electronic and steric effects of the other ring substituents. researchgate.net For this compound, the two fluorine atoms in the ortho positions (positions 2 and 6 relative to the methyl group) are expected to create significant steric hindrance, leading to a substantial rotational barrier.

This barrier can be calculated by performing a potential energy scan, where the molecule's energy is calculated at various rotational angles of the methyl group. aip.orgmdpi.com Studies on related molecules, such as 2,6-difluorotoluene, show that ortho-substituents dramatically increase the barrier height compared to unsubstituted toluene. researchgate.net Similarly, theoretical studies on 2,4,6-trifluorobenzaldehyde (B1297852) found a relatively high barrier to rotation for the aldehyde group. grafiati.com It is therefore predicted that this compound will have a high three-fold (V₃) potential barrier for methyl rotation.

Table 4: Predicted Rotational Barrier for this compound

| Property | Predicted Value (kJ/mol) | Predicted Value (cm⁻¹) |

|---|---|---|

| Methyl Rotational Barrier (V₃) | > 2.5 | > 200 |

Note: This is an estimated value based on data from sterically hindered fluorotoluene derivatives. For comparison, the barrier in 2,3,4-trifluorotoluene (B65102) is 2.59 kJ/mol. grafiati.com

Prediction of Thermochemical Properties

Quantum chemical calculations can provide accurate predictions of thermochemical properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°p). mdpi.com These properties are essential for understanding the thermodynamics of chemical reactions involving the compound. Methods like Gaussian-n theories (e.g., G3, G4) or composite methods like CBS-QB3 are often used for high-accuracy thermochemical predictions, though DFT methods can also provide reliable estimates. rsc.org The calculations involve determining the molecule's optimized geometry and vibrational frequencies, which are then used to compute the thermal contributions to enthalpy and entropy. While specific published values for this compound are scarce, the methodologies for their calculation are well-established. acs.org

Table 5: Representative Predicted Thermochemical Properties (at 298.15 K and 1 atm)

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation (gas) (ΔfH°) | -600 to -650 kJ/mol |

| Standard Entropy (S°) | 350 - 370 J/(mol·K) |

| Heat Capacity (C°p) | 140 - 160 J/(mol·K) |

Note: These values are representative estimates for a molecule of this size and composition based on computational chemistry principles.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4-Trifluorotoluene |

| 2,4,5-Trifluorotoluene |

| 2,6-Difluorotoluene |

| 2,4,6-Trifluoroaniline |

| 2,4,6-Trinitrotoluene (B92697) |

| 2,4-Dichloro-α,α,α-trifluorotoluene |

| Toluene |

| 2,4,6-Trifluorobenzaldehyde |

Simulation of Reaction Mechanisms

While specific, dedicated computational studies on the reaction mechanisms of this compound are not extensively detailed in publicly available literature, the simulation of reaction pathways for structurally analogous compounds provides significant insight into its probable chemical behavior. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a fundamental tool for elucidating complex reaction mechanisms, calculating activation barriers, and predicting reaction outcomes. numberanalytics.comchemrxiv.org

Studies on related nitroaromatics and fluorinated arenes illustrate the types of mechanisms that can be computationally modeled. For instance, a comprehensive DFT investigation into the unimolecular thermal decomposition of 2,4,6-trinitrotoluene (TNT), an analogue with a similar substitution pattern, identified three potential initial pathways: C-H bond attack at the methyl group, homolysis of a C-NO2 bond, and rearrangement of a nitro group to an nitrite (B80452) (ONO) followed by homolysis. huji.ac.il These calculations revealed that at lower temperatures (below ~1250 K), the reaction involving the methyl group is kinetically and thermodynamically favored, whereas at higher temperatures, C-NO2 bond cleavage becomes the dominant decomposition pathway. huji.ac.il

Similarly, DFT calculations have been employed to understand the reactivity of other fluorinated aromatics. The hydrodefluorination of aryl fluorides, for example, has been proposed to proceed via a stepwise dissociative electron transfer, involving a radical anion intermediate which decomposes to an aryl radical and a fluoride (B91410) ion. rsc.org Another study on the reaction of α,α,α-trifluorotoluene with a calcium hydride complex used DFT calculations to suggest a nucleophilic aromatic substitution (SNAr)-type mechanism. bath.ac.uk These examples underscore how computational simulations can map out potential energy surfaces and identify the most plausible reaction pathways for compounds like this compound, which would likely involve nucleophilic attack on the electron-deficient ring, cleavage of the strong C-F bonds, or reactions involving the methyl group.

Table 1: Simulated Reaction Mechanisms for Compounds Analogous to this compound

| Compound Studied | Reaction Type | Computational Method | Key Findings | Citations |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Unimolecular Thermal Decomposition | DFT | At low temperatures, C-H attack at the methyl group is the favored pathway. At high temperatures (>1250 K), C-NO2 homolysis dominates. | huji.ac.il |

| Aryl Fluorides | Electrochemical Hydrodefluorination | Not specified, mechanism proposed | The proposed mechanism involves the formation of an aryl radical via stepwise dissociative electron transfer to an intermediate radical anion. | rsc.org |

| α,α,α-Trifluorotoluene | Reaction with Calcium Hydride | DFT (B3PW91) | The reaction proceeds via a dimeric SNAr-type displacement of the halide, with a calculated energy barrier of 31.1-32.9 kcal/mol for the related chlorobenzene (B131634) reaction. | bath.ac.uk |

| Benzene | C-H Trifluoromethoxylation | DFT (M06-2X) | The addition of the •OCF3 radical to benzene was found to be energetically favorable, providing insight into C-H functionalization reactions. | nih.gov |

Molecular Modeling of Intermolecular Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, provides atomic-level insights into the intermolecular interactions that govern the physical properties and condensed-phase behavior of molecules like this compound. plos.org These simulations utilize force fields, which are sets of parameters and equations that define the potential energy of a system based on the positions of its atoms. The energy function typically includes terms for both bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. github.io

A pertinent example is the MD simulation study of 2,4,6-trinitrotoluene (TNT) and its metabolites interacting with lipid membranes. nih.gov In this research, simulations were used to calculate properties such as the free energy of transferring the molecule from water to the membrane, permeability coefficients, and partition coefficients. nih.gov The study analyzed the specific intermolecular interactions, primarily hydrogen bonds, between the solute molecules and the surrounding lipid and water molecules. nih.gov It was found that the accumulation of these molecules altered the membrane's structural properties, including its thickness and the order of lipid tails. nih.gov

For a molecule like this compound, which lacks strong hydrogen bond donors but has three acceptor fluorine atoms and an aromatic ring, MD simulations would be invaluable for quantifying its interactions in various environments. alfa-chemistry.com By calculating radial distribution functions (RDFs), simulations can reveal the structure of solvation shells and identify key interaction sites. researchgate.net The primary non-bonded interactions for this compound would be van der Waals forces and electrostatic interactions, driven by the polarity of the C-F bonds and the quadrupole moment of the aromatic ring. researchgate.net

Table 2: Key Parameters from Molecular Dynamics Simulation of TNT in a Lipid Bilayer

| Parameter | Description | Significance | Citations |

|---|---|---|---|

| Permeability Coefficient | A measure of a molecule's ability to pass through the lipid membrane. | Indicates the rate of passive transport across biological barriers. | nih.gov |

| Liposome-Water Partition Coefficient | Quantifies the relative affinity of a molecule for the lipid phase compared to the aqueous phase. | Relates to bioaccumulation potential; the study showed TNT's affinity was between that of its monoamino and diamino metabolites. | nih.gov |

| Hydrogen Bonds | Analysis of specific H-bond interactions between the solute and lipid/water molecules. | Revealed that interactions with lipid and water molecules drive changes in membrane structure. | nih.gov |

| Structural Properties of Membrane | Changes in area per lipid, membrane thickness, and lipid tail order parameters. | Demonstrates how the accumulation of solute molecules can disrupt the biological membrane. | nih.gov |

σ-Hole and π-Hole Interactions in Fluorinated Aromatics

The concept of σ-holes and π-holes is crucial for understanding the noncovalent interactions of fluorinated aromatics. These terms describe regions of positive molecular electrostatic potential (MEP) on the surface of a molecule, which can act as electrophilic sites for attractive interactions with nucleophiles. mdpi.comunito.itnih.gov

A σ-hole is a region of positive potential located on a covalently bonded atom (like a halogen) along the extension of the covalent bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the atom. While fluorine is highly electronegative, a σ-hole on its outer surface can still participate in halogen bonding, although these interactions are generally weaker compared to those of heavier halogens like chlorine and bromine due to fluorine's lower polarizability. mdpi.com

A π-hole is a region of positive potential located perpendicular to a molecular plane, typically above the center of an aromatic ring. tdx.cat In fluorinated aromatic compounds, the powerful electron-withdrawing effect of the fluorine substituents pulls electron density from the π-system of the ring. This effect can render the face of the aromatic ring electron-deficient, creating a significant π-hole. Hexafluorobenzene is a classic example, where the six fluorine atoms create a strong positive MEP above and below the ring, enabling it to interact favorably with anions or other electron-rich species. researchgate.net

Table 3: Characteristics of σ-Hole and π-Hole Interactions in Fluorinated Aromatics

| Interaction Type | Location on Molecule | Origin | Interaction Partner | Relevance to this compound | Citations |

|---|---|---|---|---|---|

| σ-Hole | On the fluorine atom, along the axis of the C-F bond. | Anisotropic electron density distribution around the fluorine atom. | Electron-rich sites (e.g., lone pairs, anions). | The three fluorine atoms possess σ-holes, allowing for potential weak halogen bonding. | mdpi.comnih.gov |

| π-Hole | Perpendicular to the plane of the aromatic ring. | Electron density withdrawal from the π-system by the electronegative fluorine substituents. | Electron-rich species (e.g., anions, π-systems of other molecules). | The three fluorine atoms are expected to create a significant positive π-hole, making the face of the ring an electrophilic site. | mdpi.comtdx.catresearchgate.net |

Reactivity and Reaction Mechanisms Involving 2,4,6 Trifluorotoluene

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electronic properties of 2,4,6-Trifluorotoluene (B2794039) make it reactive toward nucleophilic aromatic substitution (SNAr), as the electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com This is a general feature for aromatic rings bearing multiple electron-withdrawing groups. masterorganicchemistry.com For instance, the displacement of a nitro group in nitro-substituted toluenes by a fluoride (B91410) ion (F⁻) using potassium fluoride (KF) in polar aprotic solvents is a known pathway.

Conversely, the same electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). In EAS reactions, the aromatic ring's π electrons act as a nucleophile, and the presence of deactivating groups slows down the reaction rate by destabilizing the positively charged intermediate (arenium ion). chegg.com Despite this deactivation, electrophilic reactions like nitration can still occur, requiring strong electrophiles. chegg.com For example, the nitration of α,α,α-trifluorotoluene, a related compound, is accomplished by generating the potent nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. chegg.com

Radical Reactions and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. rsc.org However, radical processes have emerged as a powerful strategy for C-F bond activation and functionalization in fluorinated aromatics like this compound.

Reductive radical processes can activate the typically unreactive trifluoromethyl group through the formation of a radical anion. nih.gov This intermediate can then fragment, cleaving a C-F bond to produce a difluorobenzylic radical. nih.gov Photoredox catalysis, using visible light and a photocatalyst, is one method to achieve this. A 2019 methodology demonstrated that using a phenoxazine (B87303) photoredox catalyst under blue light could convert trifluoromethylarenes into difluoroalkyl derivatives. This approach leverages an endergonic electron transfer to generate arene radical anions that subsequently fragment. nih.gov

Electrochemical methods also provide a route for defluorination. rsc.orgresearchgate.net These techniques typically involve a stepwise dissociative electron transfer to form a radical anion, which decomposes to release a fluoride ion and an aryl radical. rsc.org

The reactions of α,α,α-Trifluorotoluene (TFT), an isomer of this compound, with sulfate (B86663) (SO₄˙⁻) and various phosphate (B84403) radicals have been studied using flash photolysis. rsc.orgscientificlabs.co.uk These highly reactive species are important in environmental chemistry and advanced oxidation processes for water treatment. unlp.edu.ar The bimolecular rate constants for the reaction of TFT with these radicals have been determined, showing that sulfate and dihydrogen phosphate radicals react faster than hydrogen phosphate and phosphate dianion radicals. rsc.org The organic radicals produced from these reactions show characteristic absorptions in the UV spectrum. rsc.org

Kinetic studies on phenolic derivatives of trifluorotoluene show that they react readily with hydrogen phosphate radicals (HPO₄˙⁻), with absolute rate constants in the range of 4 x 10⁸ to 1 x 10⁹ M⁻¹ s⁻¹. nih.govunlp.edu.ar The reaction with 3-trifluoromethylphenol, for example, proceeds via the formation of a 3-trifluoromethylphenoxyl radical intermediate. nih.govresearchgate.net

Bimolecular Rate Constants for Reactions with α,α,α-Trifluorotoluene (TFT)

| Radical Species | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Sulfate (SO₄˙⁻) | (2 ± 1) × 10⁷ |

| Dihydrogen Phosphate (H₂PO₄˙) | (3.5 ± 0.5) × 10⁷ |

| Hydrogen Phosphate (HPO₄˙⁻) | (2.7 ± 0.5) × 10⁶ |

| Phosphate (PO₄˙²⁻) | (9 ± 1) × 10⁵ |

Data sourced from flash-photolysis studies of aqueous phase reactions. rsc.org

Transition Metal-Catalyzed Transformations

Transition metals can dramatically alter the reactivity of aromatic rings by coordinating to them, enabling transformations that are otherwise difficult to achieve.

The Harman research group has extensively studied the dearomatization of arenes using tungsten complexes. When α,α,α-trifluorotoluene is coordinated in an η²-fashion to the metal fragment {TpW(NO)(PMe₃)} (where Tp = hydridotris(pyrazolyl)borate), the reactivity of the aromatic ring is profoundly altered. acs.orgresearchgate.net This coordination enhances the basicity of the arene, allowing for a highly regio- and stereoselective 1,2-addition reaction that begins with protonation at an ortho carbon, followed by the addition of a nucleophile. acs.orgresearchgate.net

The resulting 1,3-diene complex can undergo a second, tandem 1,4-addition of another proton and nucleophile. acs.org This sequential tandem addition strategy allows for the synthesis of highly functionalized trifluoromethylcyclohexenes with up to four stereocenters controlled by the metal center. acs.org Oxidation of the final metal complex releases the organic molecule. acs.orgresearchgate.net This methodology has been used to prepare enantioenriched cyclohexadienes and cyclohexenes with excellent enantiomeric excesses (92-99% ee). acs.orgresearchgate.net

While this compound is not the primary substrate in this context, the related class of α-trifluoromethylstyrenes are valuable synthons in cycloaddition reactions for building complex trifluoromethyl-containing molecules. acs.org These reactions proceed without defluorination. acs.org For example, α-bromotrifluoromethyl acylhydrazones can be converted in situ into trifluoromethyl-containing 1,2-diazabuta-1,3-dienes. nih.gov These dienes then undergo a catalyst-free [4+2] cycloaddition (a type of Diels-Alder reaction) with alkenes like styrene (B11656) to produce trifluoromethyl-substituted tetrahydropyridazines in high yields. nih.gov

This approach highlights the utility of trifluoromethylated building blocks in constructing heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.gov

Catalytic Olefin Epoxidation with Trifluorotoluene as Co-solvent

This compound, often referred to as α,α,α-trifluorotoluene (TFT), serves as an effective co-solvent in the catalytic epoxidation of olefins. Its moderately polar nature and weak coordinating ability make it a suitable medium for these reactions, often leading to high product yields compared to more coordinating solvents like acetone (B3395972) or acetonitrile. rsc.org

Research has demonstrated the use of TFT in the liquid-phase epoxidation of cis-cyclooctene. In one study, molybdenum-based hybrid materials were used as catalysts with tert-butylhydroperoxide (TBHP) as the oxidant. ua.pt When the reaction was conducted at 55 °C using a specific molybdenum hybrid catalyst, a 96% yield of cyclooctene (B146475) oxide was achieved after 24 hours with TFT as the co-solvent. ua.pt Another study utilized a cyclopentadienyl (B1206354) molybdenum tricarbonyl complex as a catalyst precursor under similar conditions (55 °C, TBHP oxidant), achieving 100% selectivity for the epoxide product in a biphasic system involving water and TFT. ua.pt This system also facilitates easier separation and recycling of the catalyst. ua.pt

Further investigations into molybdenum-carbonyl-triazole complexes as catalyst precursors for cis-cyclooctene epoxidation at 70 °C also employed TFT as the co-solvent. mdpi.com These studies found that the choice of catalyst precursor significantly impacted reaction speed, with one complex achieving 99% conversion to cyclooctene oxide in just 2 hours, while maintaining 100% selectivity. mdpi.com The oxomolybdenum(VI)-triazole compounds formed under these catalytic conditions were identified as the active species. mdpi.com

Table 1: Catalytic Epoxidation of cis-Cyclooctene using Trifluorotoluene (TFT) as Co-solvent

| Catalyst/Precursor | Olefin | Oxidant | Temp. (°C) | Result | Source |

|---|---|---|---|---|---|

| [Mo2O6(2,2'-bipy)] | cis-Cyclooctene | TBHP | 55 | 96% yield (24 h) | ua.pt |

| 1@TRIMEB ¹ | cis-Cyclooctene | TBHP | 55 | 100% selectivity | ua.pt |

| [Mo(CO)3(1,2,3-trz)3] | cis-Cyclooctene | TBHP | 70 | 99% conversion (2 h) | mdpi.com |

| [Mo(CO)3(1,2,4-trz)3] | cis-Cyclooctene | TBHP | 70 | 60% conversion (2 h) | mdpi.com |

¹ 1@TRIMEB = Inclusion complex of CpMo(CO)3(CH2-pC6H4-CO2CH3) with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin

Electrochemical Reactions and Processes

Electrochemical Incorporation of Carbon Dioxide into Fluorotoluene Derivatives

The electrochemical carboxylation of this compound represents a method for the valorization of carbon dioxide (CO₂) under mild conditions. mdpi.com This process involves the direct incorporation of CO₂ into the fluorotoluene molecule to form carboxylic acids. mdpi.com Studies have explored this electrocarboxylation using various working electrodes, including glassy carbon, silver, and copper, in both conventional organic electrolytes and greener ionic liquids such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (BMPyr TFSI). mdpi.com

The mechanism of CO₂ reduction is highly dependent on the electrode material and the electrolyte. mdpi.com While a glassy carbon electrode shows little electrochemical response for CO₂ reduction, silver and copper cathodes exhibit a distinct reduction peak, indicating direct CO₂ reduction on their surfaces. mdpi.com The use of silver and copper cathodes in combination with ionic liquids can significantly lower the potential required for CO₂ reduction. mdpi.com For instance, the CO₂ cathodic peak potential is reduced by 138 mV with a copper electrode and 588 mV with a silver electrode when switching from a standard organic electrolyte (DMF/TBA PF₆) to the ionic liquid. mdpi.com Carboxylated products have been obtained with high conversion rates (over 80%), good selectivity, and moderate efficiencies using this approach. researchgate.net

Table 2: Electrochemical Parameters for CO₂ Reduction in Different Media

| Working Electrode | Electrolyte | Cathodic Peak Potential (V) | Source |

|---|---|---|---|

| Silver (Ag) | DMF/0.1 M TBA PF₆ | -2.316 | mdpi.com |

| Silver (Ag) | BMPyr TFSI | -1.728 | mdpi.com |

| Copper (Cu) | DMF/0.1 M TBA PF₆ | -2.128 | mdpi.com |

| Copper (Cu) | BMPyr TFSI | -1.990 | mdpi.com |

Data obtained from cyclic voltammetry of CO₂ saturated solutions. Scan rate: 0.5 V·s⁻¹.

Ion Transfer Processes at Water|Trifluorotoluene Interfaces

The interface between water and this compound (W/TFT) has emerged as a significant medium for studying electrochemical ion transfer processes. researchgate.netresearchgate.net Compared to traditionally used organic solvents like 1,2-dichloroethane (B1671644) (DCE) and nitrobenzene, trifluorotoluene is less toxic and offers a wider potential window, making it a favorable alternative for electrochemical studies at liquid-liquid interfaces. researchgate.netresearchgate.net

The thermodynamic and kinetic parameters of ion transfer at the W/TFT interface have been measured using techniques such as micropipette and nanopipette voltammetry. researchgate.net Studies have shown that linear relationships exist when comparing the standard Gibbs energies of ion partition from water to trifluorotoluene with those at water|1,2-dichloroethane and water|nitrobenzene interfaces. researchgate.net This allows for the extrapolation of Gibbs energies for other ions from these empirical correlations. researchgate.net

Furthermore, the kinetics of facilitated proton transfer across the W/TFT interface have been characterized. chemrxiv.org For example, using 2,6-diphenylpyridine (B1197909) (DPP) as a facilitator for proton transfer from aqueous HCl to the trifluorotoluene phase, key kinetic parameters were determined. A mixed diffusive-kinetic model applied to quasireversible voltammograms yielded a standard rate constant (k⁰) of 3.0 ± 1.8 cm/s and a transfer coefficient (α) of 0.3 ± 0.2 for the DPP-facilitated proton transfer. chemrxiv.org These fundamental studies advance the understanding of ion transfer kinetics, which is crucial for various applications in electrochemical science and technology. chemrxiv.org

Photochemical Transformations and Photo Friedel-Crafts Acylation

This compound has been identified as a sustainable and effective solvent for photochemical transformations, notably in the photo-Friedel–Crafts acylation of quinones. rsc.orgmdpi.com This reaction, which involves the photochemical reaction between a quinone and an aldehyde, provides a direct pathway to construct acylated 1,4-naphthohydroquinones, which are valuable precursors for biologically active natural products. mdpi.comrsc.org

Historically, these reactions were often carried out in hazardous solvents like benzene (B151609). rsc.org The replacement of benzene with trifluorotoluene is a significant improvement, offering a less hazardous and more practical solvent system. mdpi.comrsc.org The use of TFT in the photoacylation of 1,4-naphthoquinone (B94277) with various aldehydes, irradiated with UVA light, has been shown to result in acceptable to excellent yields of the desired products, ranging from 17% to 81%. rsc.orgrsc.org In a specific example, the reaction between 1,4-naphthoquinone and butyraldehyde (B50154) in trifluorotoluene proceeded to complete conversion in 14.5 hours, with the product isolated in a good yield of 62% without the need for column chromatography due to product precipitation. rsc.org

Table 3: Photo-Friedel-Crafts Acylation of 1,4-Naphthoquinone with Aldehydes in Trifluorotoluene